molecular formula C18H25N3O4 B2920450 N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide CAS No. 1008033-10-0

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide

Cat. No.: B2920450
CAS No.: 1008033-10-0
M. Wt: 347.415
InChI Key: YRLFJJGXRLIRBJ-UHFFFAOYSA-N
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Description

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide is a chemical compound of significant interest in medicinal chemistry research, primarily recognized as a key synthetic intermediate. Its core structure, incorporating a pyrrolidinone moiety linked to a 2,6-dimethylmorpholine via a carboxamide bridge, is designed for high structural diversity and targeted interactions. Current scientific literature identifies this compound as a crucial precursor in the synthesis of more complex molecules, particularly those investigated as Nociceptin/Orphanin FQ (N/OFQ) peptide receptor antagonists . Research into NOP receptor antagonists is a major focus for developing novel therapeutic agents for conditions like depression and anxiety, as modulating the N/OFQ-NOP system presents a promising non-opioid pathway for treating mood and stress-related disorders. The specific molecular architecture of this compound, featuring the 3-methoxyphenyl group and the constrained morpholine carboxamide, is engineered to confer specific pharmacodynamic properties and bioavailability, making it a valuable probe for studying receptor-ligand interactions and structure-activity relationships (SAR) in the design of central nervous system (CNS) active compounds. Its primary research value lies in its utility as a building block for generating chemical libraries and optimizing lead compounds targeting G-protein coupled receptors (GPCRs). This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4/c1-12-9-20(10-13(2)25-12)18(23)19-14-7-17(22)21(11-14)15-5-4-6-16(8-15)24-3/h4-6,8,12-14H,7,9-11H2,1-3H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRLFJJGXRLIRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Key Structural and Hypothetical Functional Differences:

  • Steric Considerations: The meta substitution in the target compound could introduce steric hindrance near the pyrrolidinone ring, affecting binding affinity in enzyme-active sites.
  • Solubility and Crystallinity : While experimental data (e.g., melting point, solubility) are unavailable, positional isomerism often influences these properties. Para-substituted aromatics typically exhibit higher symmetry, which may enhance crystallinity compared to meta analogs.

Broader Context: Substituent Optimization in Agrochemicals

Though direct activity data for these compounds are absent in the provided evidence, studies on structurally related herbicidal uracil derivatives emphasize the critical role of aromatic substituent positioning in bioactivity . For example, optimization of 3-aryl substituents in protox-inhibiting herbicides highlights that small changes (e.g., meta-to-para shifts) can drastically alter potency and selectivity .

Biological Activity

N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide, identified by its CAS number 1008033-10-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H25N3O4C_{18}H_{25}N_{3}O_{4}, with a molecular weight of 347.4 g/mol. The structure features a pyrrolidinone ring and a morpholine moiety, which are critical for its biological interactions.

PropertyValue
CAS Number1008033-10-0
Molecular FormulaC18H25N3O4
Molecular Weight347.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Research indicates that it may act as an inhibitor or modulator of certain biochemical pathways, potentially affecting neurotransmitter systems or inflammatory responses.

Potential Mechanisms Include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways.
  • Receptor Modulation: It could interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.

Therapeutic Applications

This compound has been explored for various therapeutic applications:

  • Analgesic Properties: Studies suggest potential use in pain management by modulating pain pathways.
  • Anti-inflammatory Effects: The compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
  • Neurological Disorders: Its interaction with neurotransmitter systems positions it as a candidate for treating conditions like anxiety or depression.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Study 1: Analgesic Activity

A study evaluated the analgesic effects of the compound in animal models. Results indicated a significant reduction in pain response compared to controls, suggesting its potential as an analgesic agent.

Study 2: Anti-inflammatory Effects

Research focusing on inflammation showed that the compound reduced levels of pro-inflammatory markers in vitro. This suggests that it may be effective in treating inflammatory diseases.

Study 3: Neuropharmacological Assessment

In neuropharmacological assessments, the compound demonstrated anxiolytic-like effects in rodent models, indicating its potential for treating anxiety disorders.

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